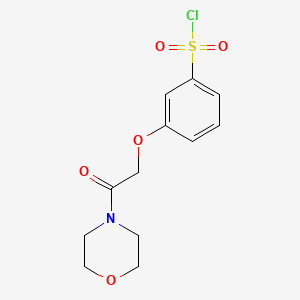
2-Propen-1-amine, 3-(4-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, 3-(4-ethylphenyl)-: allylamine , is an organic compound with the chemical formula C₉H₁₁N. Its structure consists of an allyl group (CH₂=CHCH₂-) attached to an amino group (NH₂) at the 3-position, and a phenyl group (C₆H₅) at the 4-position. Here’s the structural formula:
CH₂=CHCH₂NH₂
Allylamine is a colorless liquid with a strong, pungent odor. It finds applications in various fields due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes::
Dehydrohalogenation of 3-(4-ethylphenyl)propylamine: Allylamine can be synthesized by treating 3-(4-ethylphenyl)propylamine with a strong base (e.g., sodium hydroxide) to eliminate a hydrogen halide (usually HCl) and form the double bond in the allyl group.
Hydroamination of Propene: Propene (CH₂=CHCH₃) can react with ammonia (NH₃) in the presence of a catalyst (such as a transition metal complex) to yield allylamine.
Industrial Production:: Allylamine is industrially produced through the hydroamination process using propene and ammonia. This method ensures high yields and purity.
Análisis De Reacciones Químicas
Allylamine undergoes several important reactions:
Oxidation: Allylamine can be oxidized to form allyl alcohol or allyl aldehyde.
Reduction: Reduction of allylamine leads to secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Polymerization: Allylamine can polymerize to form polyallylamine, which has applications in water treatment and coatings.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Aplicaciones Científicas De Investigación
Allylamine has diverse applications:
Polymer Chemistry: It serves as a monomer for the synthesis of polymers like polyallylamine.
Biological Research: Allylamine is used to study enzyme inhibition and cell growth due to its effects on cellular metabolism.
Medicine: It is a precursor for antifungal drugs (e.g., terbinafine) used to treat fungal infections.
Industry: Allylamine is employed in the production of resins, adhesives, and coatings.
Mecanismo De Acción
Allylamine inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis. This mechanism underlies its antifungal activity.
Comparación Con Compuestos Similares
Allylamine is unique due to its combination of an allyl group and an aromatic phenyl ring. Similar compounds include 2-propen-1-amine, N-ethyl- (CAS Registry Number: 2424-02-4) , which contains an ethyl group instead of the phenyl ring.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(E)-3-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |
Clave InChI |
BHCZLFVFYWWSEV-ONEGZZNKSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C/CN |
SMILES canónico |
CCC1=CC=C(C=C1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


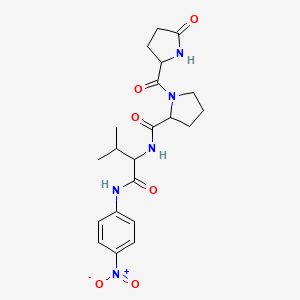
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

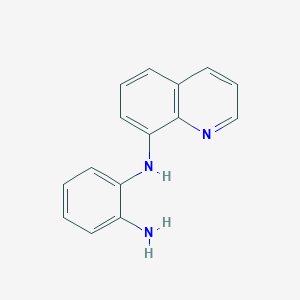
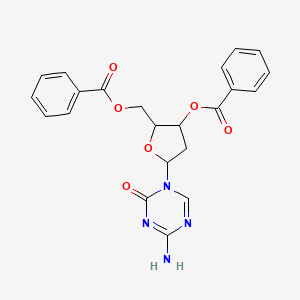
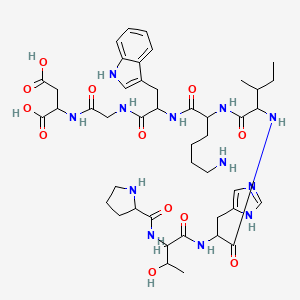
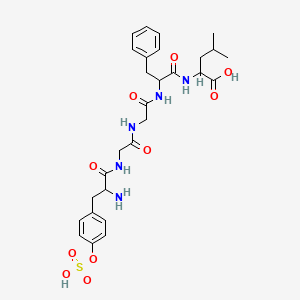


![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
